3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4Cl2FNO It is characterized by the presence of chloro, fluoro, and hydroxy groups attached to a benzimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3-chloro-2-fluoroaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding oxo compounds, while reduction can lead to the formation of amines.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidoyl chlorides, oxo compounds, amines, and complex organic molecules resulting from coupling reactions.
Scientific Research Applications
3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and hydroxy groups allows it to form specific interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- 3-Chloro-2-fluoroaniline
- 3-Chloro-2-fluorobenzamide
Uniqueness
3-Chloro-2-fluoro-N-hydroxybenZimidoyl chloride is unique due to the combination of chloro, fluoro, and hydroxy groups on the benzimidoyl chloride structure. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-5-3-1-2-4(6(5)10)7(9)11-12/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNLPLFAYMTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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